molecular formula C9H4ClF5O2 B6355877 6-Chloro-2,3-difluoro-4-(trifluoromethyl)phenylacetic acid CAS No. 914635-37-3

6-Chloro-2,3-difluoro-4-(trifluoromethyl)phenylacetic acid

Cat. No.: B6355877
CAS No.: 914635-37-3
M. Wt: 274.57 g/mol
InChI Key: RKDAPGJKYMNPFA-UHFFFAOYSA-N
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Description

6-Chloro-2,3-difluoro-4-(trifluoromethyl)phenylacetic acid is an organic compound with the molecular formula C9H4ClF5O2 It is characterized by the presence of chloro, difluoro, and trifluoromethyl groups attached to a phenylacetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,3-difluoro-4-(trifluoromethyl)phenylacetic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,3-difluoro-4-(trifluoromethyl)phenylacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

6-Chloro-2,3-difluoro-4-(trifluoromethyl)phenylacetic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can serve as a probe or ligand in biochemical studies to investigate enzyme activities and receptor interactions.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Chloro-2,3-difluoro-4-(trifluoromethyl)phenylacetic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of electronegative fluorine atoms and the chloro group can influence the compound’s binding affinity and specificity. These interactions can modulate biological pathways and lead to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2,3-difluoro-4-(trifluoromethyl)phenylacetic acid is unique due to its specific combination of chloro, difluoro, and trifluoromethyl groups. This combination imparts distinct chemical reactivity and potential for diverse applications in various scientific fields.

Properties

IUPAC Name

2-[6-chloro-2,3-difluoro-4-(trifluoromethyl)phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF5O2/c10-5-2-4(9(13,14)15)8(12)7(11)3(5)1-6(16)17/h2H,1H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKDAPGJKYMNPFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)CC(=O)O)F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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